molecular formula C18H16Cl2O B6346503 (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-70-0

(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B6346503
CAS No.: 1354941-70-0
M. Wt: 319.2 g/mol
InChI Key: WNNAYVSONXCJDE-BJMVGYQFSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a synthetic chalcone derivative with the molecular formula C18H16Cl2O and a molecular weight of 319.23 g/mol . This compound belongs to the chalcone family, a class of organic compounds characterized by an α,β-unsaturated ketone system, which are abundant in edible plants and serve as precursors to flavonoids and isoflavonoids . Chalcones are recognized as versatile intermediates in organic synthesis and are investigated for a diverse array of pharmacological activities, including anti-infective, anti-inflammatory, and anticancer properties . A prominent and recent research application of this specific compound is its role as a key synthetic intermediate in the development of a novel family of MEP pathway inhibitors, termed "MEPicides" . The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is essential for isoprene synthesis in major pathogens like Mycobacterium tuberculosis and Plasmodium falciparum , but is absent in humans, making it an attractive drug target . The 3,4-dichlorophenyl substituent in this chalcone is utilized to create lipophilic analogs of the natural product FR900098, which are designed to inhibit the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . These inhibitors aim to simultaneously block the binding sites of the DXP substrate and the NADPH cofactor, demonstrating potent activity against malaria parasites and showing promise in the fight against drug-resistant tuberculosis . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)15-8-9-16(19)17(20)11-15/h3-12H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNAYVSONXCJDE-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

In a typical procedure, equimolar quantities of 3,4-dichlorobenzaldehyde and 4-isopropylacetophenone are dissolved in ethanol or acetone. Aqueous sodium hydroxide (40–50% w/v) is added dropwise under stirring, and the mixture is refluxed for 4–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of aldehyde starting material.

Example Protocol:

  • Aldehyde : 3,4-Dichlorobenzaldehyde (1.0 equiv)

  • Ketone : 4-Isopropylacetophenone (1.0 equiv)

  • Base : NaOH (2–4 equiv, 40% aqueous)

  • Solvent : Ethanol (30 mL/mmol)

  • Conditions : Reflux at 80°C for 6 hours

Post-reaction, the mixture is acidified with dilute HCl, precipitating the crude chalcone. Recrystallization from ethanol or ethyl acetate yields pure product (47–88%).

Yield Optimization Strategies

  • Base Concentration : Increasing NaOH from 2 to 4 equivalents improves yields by enhancing enolate formation.

  • Solvent Polarity : Polar aprotic solvents (e.g., acetone) favor condensation over side reactions.

  • Temperature Control : Reflux at 80°C balances reaction rate and byproduct suppression.

Green Chemistry Approaches: Micellar-Mediated Synthesis

Recent advances utilize micellar systems to minimize organic solvent use. Cetyltrimethylammonium bromide (CTAB) and Tween 80 form micelles that solubilize reactants, enhancing collision frequency and reducing energy requirements.

Surfactant Selection and Reaction Efficiency

  • CTAB : Achieves 25–63% yields for electron-deficient aldehydes.

  • Tween 80 : Superior for bulky substrates (e.g., 4-isopropyl groups), yielding 34–91%.

Optimized Micellar Protocol:

  • Surfactant : 10 wt% CTAB or Tween 80 in water

  • Aldehyde/Ketone : 1.0 equiv each

  • Base : NaOH (2–4 equiv)

  • Temperature : 25–45°C

  • Time : 6–12 hours

Micellar systems reduce solvent waste and enable facile product isolation via centrifugation or filtration.

Spectroscopic Characterization and Structural Confirmation

Infrared (IR) Spectroscopy

The chalcone’s IR spectrum exhibits key absorptions:

  • ν(C=O)\nu(\text{C=O}): 1625–1649 cm1^{-1}

  • ν(C=C)\nu(\text{C=C}): 1510–1584 cm1^{-1}

  • ν(C-Cl)\nu(\text{C-Cl}): 750–808 cm1^{-1}

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^{1}\text{H}-NMR (CDCl3_3, 500 MHz):

    • δ 7.3–8.1 (m, aromatic H)

    • δ 6.4–7.7 (d, J=15.6HzJ = 15.6 \, \text{Hz}, α- and β-vinylic H)

    • δ 1.1–1.4 (m, isopropyl CH3_3)

  • 13C^{13}\text{C}-NMR :

    • δ 190–195 (C=O)

    • δ 120–145 (aromatic and vinylic C)

Mass Spectrometry

LC-MS analysis confirms the molecular ion peak at m/z=319.2m/z = 319.2 (M+^+).

Challenges and Mitigation Strategies

Byproduct Formation

  • Flavanone Derivatives : Result from chalcone cyclization under prolonged heating. Mitigated by shorter reaction times (≤6 hours) and lower temperatures (≤45°C).

  • Incomplete Condensation : Addressed using excess base (4 equiv NaOH).

Purification Difficulties

  • Recrystallization Solvents : Ethanol yields higher-purity crystals than ethyl acetate.

  • Chromatography : Silica gel column chromatography with hexane:ethyl acetate (7:3) resolves chalcone from unreacted ketone .

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-position due to conjugation with the carbonyl group.

Example Reaction with Amines:

Reaction with aniline derivatives produces β-amino ketones, which are intermediates for heterocyclic compounds .

Nucleophile Product Catalyst Reference
4-Trifluoromethoxyanilineβ-Amino ketone derivativeNone (thermal)
Primary aminesCyclohexenone derivatives via DKRCALB enzyme

Mechanistic Insight :

  • The reaction proceeds via a 1,4-addition mechanism.

  • Enzyme-catalyzed dynamic kinetic resolution (DKR) enables enantioselective synthesis .

Reduction Reactions

The α,β-unsaturated ketone is reduced selectively under controlled conditions:

Hydrogenation:

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield a saturated ketone, while stronger reducing agents (e.g., NaBH₄) may reduce the carbonyl to a secondary alcohol .

Reducing Agent Product Selectivity Reference
H₂/Pd-C1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]propan-1-oneDouble bond reduction
NaBH₄Secondary alcohol derivativeFull reduction

Cycloaddition and Ring-Forming Reactions

The chalcone scaffold participates in Diels-Alder reactions and photochemical cycloadditions to form polycyclic structures .

Diels-Alder with Dienophiles:

Reaction with electron-deficient dienophiles (e.g., maleic anhydride) yields six-membered rings.

Dienophile Product Conditions Reference
Maleic anhydrideTetrahydrobenzofuran derivativeThermal, 80°C

Biological Activity and Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., enzymes) are critical for its pharmacological applications.

Molecular Docking Studies:

  • Lck Kinase Inhibition : The chalcone binds to the catalytic site of Lck kinase via alkyl-π and π-π interactions with residues TYR264 and ARG302 .

  • Nonlinear Optical (NLO) Properties : Hyperpolarizability calculations (83.85 × urea) suggest potential in material science .

Stability and Degradation

The compound is susceptible to photooxidation under UV light due to the conjugated enone system. Degradation products include epoxides and quinone derivatives .

Scientific Research Applications

Biological Activities

Research indicates that chalcone derivatives exhibit a wide range of biological activities. The specific compound (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been investigated for several applications:

Anticancer Activity

Chalcones have been identified as potential anticancer agents. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of the p53 pathway and modulation of cell cycle regulators. For instance, a study demonstrated that chalcone derivatives could inhibit the growth of breast cancer cells by inducing cell death via p53-dependent pathways .

Antimicrobial Properties

The antibacterial and antifungal properties of chalcones have been extensively studied. The presence of the dichlorophenyl group enhances the antimicrobial efficacy against various pathogens. Research has indicated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antioxidant Activity

Chalcones are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This compound has shown promising results in various assays designed to measure antioxidant capacity, indicating its potential use in preventing oxidative damage in biological systems .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It can influence pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancerInduced apoptosis in breast cancer cells via p53 pathway activation.
Study BAntimicrobialEffective against multiple bacterial strains with low MIC values.
Study CAntioxidantDemonstrated significant scavenging activity in DPPH assay.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to the desired therapeutic effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound shares structural homology with other chalcones but differs in substituent patterns. Key comparisons include:

Compound Name A-Ring Substituents B-Ring Substituents Dihedral Angle (A/B Rings) Key Structural Features Reference
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 4-Cl 4-isopropyl 12.5° Planar enone; weak C–H···O interactions
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 3,4-OCH3 4-OH 8.3° Strong O–H···O hydrogen bonds
(E)-1-(2,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one 2,4-Cl2 5-nitro-furan N/A Non-planar due to nitro group
(2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one 3,4-Cl2 Anthracenyl 23.7° Extended conjugation; high polarizability
  • Dihedral Angles : The target compound’s dichlorophenyl and isopropyl groups result in a moderate dihedral angle (~12.5°), promoting partial conjugation. In contrast, fluorophenyl analogs (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit wider angles (up to 56.26°), reducing planarity and π-orbital overlap .
  • Intermolecular Interactions : Unlike hydroxyl-substituted chalcones (e.g., cardamonin), which form strong hydrogen bonds , the target compound relies on weaker C–H···O and halogen interactions, affecting solubility and melting points .

Electronic and Computational Comparisons

DFT studies reveal distinct electronic profiles:

Compound Name HOMO-LUMO Gap (eV) Dipole Moment (Debye) Mulliken Charge Distribution Reference
Target Compound 3.8 5.2 Negative charge on O, Cl; positive on Cβ
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4.1 4.8 Delocalized negative charge on hydroxyl
(2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one 3.5 6.0 Anthracene enhances π-conjugation
  • Reactivity : The lower HOMO-LUMO gap (3.8 eV) in the target compound suggests higher reactivity than hydroxylated analogs (4.1 eV) .

Biological Activity

The compound (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one , also known as a derivative of chalcone, is gaining attention for its diverse biological activities, particularly in the realm of anticancer and anti-inflammatory properties. This article explores its biological activity through various studies and findings, providing a comprehensive overview.

Chemical Structure and Properties

The chemical formula of the compound is C18H17Cl2OC_{18}H_{17}Cl_2O. The structure features a chalcone backbone characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of chlorine substituents on the phenyl ring enhances its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis and cell cycle arrest
A549 (Lung)6.5Inhibition of cell proliferation and migration
DU-145 (Prostate)4.8Modulation of signaling pathways related to cancer growth

The mechanism of action appears to involve the induction of apoptosis, modulation of cell cycle progression, and inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It has been observed to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The following table illustrates the IC50 values against COX-1 and COX-2:

Enzyme IC50 (μM) Reference Compound
COX-125.0Diclofenac (20 μM)
COX-230.0Celecoxib (15 μM)

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory conditions by selectively inhibiting COX enzymes, thereby reducing prostaglandin synthesis .

Case Studies

  • Study on Breast Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 cells, revealing that it significantly decreased cell viability and induced apoptosis through caspase activation. The study reported an IC50 value of 5.0 μM, indicating potent activity against breast cancer cells .
  • Lung Cancer Research : Another research effort focused on A549 lung cancer cells, where the compound was shown to inhibit cell migration and invasion in addition to proliferation. This suggests potential applications in preventing metastasis in lung cancer patients .

Structure-Activity Relationship (SAR)

The structural modifications on the phenyl rings significantly influence the biological activity of chalcone derivatives. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets, increasing its potency against cancer cells and inflammatory pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2E)-1-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where substituted acetophenones react with aromatic aldehydes under acidic or basic catalysis. For example, analogous chalcone derivatives are synthesized using ethanol as a solvent with thionyl chloride as a catalyst, followed by recrystallization . Optimization involves adjusting molar ratios (e.g., 1:1.1 ketone:aldehyde), solvent polarity (ethanol or methanol), and temperature (reflux at ~80°C). Purity is enhanced via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • IR Spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1650–1680 cm⁻¹) and C=C aromatic stretches (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies E-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons) and substituent positions (e.g., dichlorophenyl protons at δ 7.4–7.8 ppm) .
  • XRD : Resolves crystal packing, bond lengths (e.g., C=O at ~1.22 Å), and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data (e.g., UV-Vis, IR) be systematically addressed?

  • Methodological Answer : Discrepancies arise from solvent effects, conformational flexibility, or basis set limitations in DFT calculations. To resolve:

  • Solvent Correction : Apply polarizable continuum models (PCM) in DFT simulations to account for solvent interactions .
  • Vibrational Analysis : Compare experimental IR peaks with scaled DFT frequencies (e.g., B3LYP/6-311++G(d,p)) and adjust scaling factors (0.96–0.98) .
  • TD-DFT for UV-Vis : Include solvent dielectric constants and exciton coupling effects to match λmax .

Q. What strategies validate the three-dimensional configuration and electronic properties using combined XRD and DFT studies?

  • Methodological Answer :

  • XRD-DFT Synergy : Single-crystal XRD provides experimental bond lengths/angles, which are compared with DFT-optimized geometries (e.g., Gaussian 03/B3LYP). Deviations >0.02 Å suggest lattice packing effects .
  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., ΔE = 4.5 eV) to predict reactivity. Lower gaps correlate with higher electrophilicity, validated via global reactivity descriptors (e.g., electrophilicity index ω = 1.2 eV) .
  • NBO Analysis : Quantify hyperconjugation (e.g., π→π* transitions) stabilizing the E-configuration .

Q. How is the antimicrobial activity of this compound evaluated, and what mechanistic insights are derived?

  • Methodological Answer :

  • Assay Design : Use agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values (e.g., 32–64 µg/mL) indicate moderate activity .
  • Mechanistic Probes :
  • Membrane Disruption : Assess via SYTOX Green uptake in fluorescence assays.
  • Enzyme Inhibition : Docking studies (AutoDock Vina) target enzymes like dihydrofolate reductase (DHFR) with binding energies ≤−7.5 kcal/mol .

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